molecular formula C15H16N4O3S B2624681 4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 1797985-23-9

4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

Cat. No.: B2624681
CAS No.: 1797985-23-9
M. Wt: 332.38
InChI Key: JLECABPZMHPSTH-UHFFFAOYSA-N
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Description

4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a cyano group and a pyrazolyl group.

Mechanism of Action

Preparation Methods

The synthesis of 4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction typically involves heating the reactants in the presence of a suitable catalyst to yield the desired cyanoacetamide derivatives. Industrial production methods may involve solvent-free reactions or the use of specific solvents to optimize yield and purity.

Chemical Reactions Analysis

4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can be compared with other sulfonamide derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamide derivatives.

Properties

IUPAC Name

4-cyano-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c16-9-12-1-3-15(4-2-12)23(20,21)18-13-10-17-19(11-13)14-5-7-22-8-6-14/h1-4,10-11,14,18H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLECABPZMHPSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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